4-Biphenylacetic acid, 2'-fluoro-
Overview
Description
4-Biphenylacetic acid, 2’-fluoro-: is an organic compound with the molecular formula C14H11FO2 It is a derivative of biphenylacetic acid where a fluorine atom is substituted at the 2’ position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Biphenylacetic acid, 2’-fluoro- typically involves several steps:
Chloromethylation of Biphenyl: Biphenyl undergoes a chloromethylation reaction to produce 4-phenyl benzyl chloride.
Reaction with Sodium Cyanide: 4-phenyl benzyl chloride reacts with sodium cyanide to form 4-biphenyl acetonitrile.
Hydrolysis: The 4-biphenyl acetonitrile is hydrolyzed to yield 4-biphenylacetic acid.
Industrial Production Methods: Industrial production methods for 4-Biphenylacetic acid, 2’-fluoro- follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of reagents to minimize waste and improve yield.
Chemical Reactions Analysis
Types of Reactions: 4-Biphenylacetic acid, 2’-fluoro- undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted biphenyl derivatives
Scientific Research Applications
Chemistry: 4-Biphenylacetic acid, 2’-fluoro- is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 4-Biphenylacetic acid, 2’-fluoro- involves its interaction with specific molecular targets. In the context of its potential use as an NSAID, it likely inhibits cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition helps in alleviating inflammation and pain .
Comparison with Similar Compounds
4-Biphenylacetic acid: The parent compound without the fluorine substitution.
2-Fluoro-4-biphenylacetic acid: Another fluorinated derivative with the fluorine atom at a different position.
4-Phenylbutyric acid: A structurally similar compound with a butyric acid moiety instead of an acetic acid moiety.
Uniqueness: 4-Biphenylacetic acid, 2’-fluoro- is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated counterparts .
Properties
IUPAC Name |
2-[4-(2-fluorophenyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-4-2-1-3-12(13)11-7-5-10(6-8-11)9-14(16)17/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOKOZJRZALFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198187 | |
Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-99-0 | |
Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Biphenylacetic acid, 2'-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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